Fmoc-Lys(Nde)-OH

Description

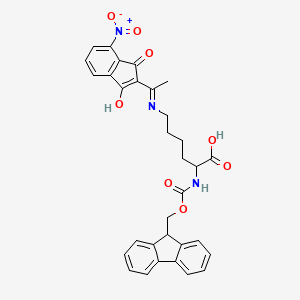

Fmoc-Lys(Nde)-OH (Nα-Fmoc-Nε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine) is a protected lysine derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the Nde (or Dde; 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group protects the ε-amino side chain. The Nde/Dde group is selectively removable under mild conditions (e.g., 2% hydrazine in DMF) without affecting the Fmoc group, enabling orthogonal deprotection strategies for complex peptide architectures . This compound is particularly valuable in synthesizing peptides requiring site-specific modifications, such as biotinylation or conjugation to other functional groups .

Properties

Molecular Formula |

C32H29N3O8 |

|---|---|

Molecular Weight |

583.6 g/mol |

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[1-(1-hydroxy-4-nitro-3-oxoinden-2-yl)ethylideneamino]hexanoic acid |

InChI |

InChI=1S/C32H29N3O8/c1-18(27-29(36)23-13-8-15-26(35(41)42)28(23)30(27)37)33-16-7-6-14-25(31(38)39)34-32(40)43-17-24-21-11-4-2-9-19(21)20-10-3-5-12-22(20)24/h2-5,8-13,15,24-25,36H,6-7,14,16-17H2,1H3,(H,34,40)(H,38,39) |

InChI Key |

JWAWLLHLNGKAOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(C5=C(C4=O)C(=CC=C5)[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Nde)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved by reacting lysine with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The Nε-2,4-dinitrophenyl group is then introduced by reacting the Fmoc-protected lysine with 2,4-dinitrofluorobenzene under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for the efficient production of high-purity peptides .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Nde)-OH undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

Coupling: The free amino group can then react with activated carboxyl groups to form peptide bonds.

Substitution: The Nε-2,4-dinitrophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide bond formation.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the Nε-2,4-dinitrophenyl group.

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives, peptide chains, and substituted lysine derivatives .

Scientific Research Applications

Fmoc-Lys(Nde)-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex peptides and proteins.

Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Utilized in the development of peptide-based drugs and vaccines.

Industry: Applied in the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of Fmoc-Lys(Nde)-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The Nε-2,4-dinitrophenyl group can be used to introduce additional functional groups or to study the interactions of the lysine residue with other molecules .

Comparison with Similar Compounds

Detailed Comparative Analysis

(1) Stability and Orthogonality

- This compound : The Nde/Dde group is stable under basic Fmoc deprotection (piperidine) but rapidly cleaved by hydrazine, enabling sequential modifications .

- Fmoc-Lys(Boc)-OH : Boc is stable under SPPS basic conditions but requires strong acids (TFA) for removal, limiting its use in acid-sensitive applications .

- Fmoc-Lys(Fmoc)-OH: Dual Fmoc protection allows simultaneous deprotection of α- and ε-amino groups, facilitating dendrimer synthesis .

(2) Application-Specific Advantages

- Post-Translational Modifications: Fmoc-Lys(mono-tBu malonyl)-OH enables site-specific malonylation, mimicking natural lysine modifications critical for metabolic regulation .

- Glycopeptide Synthesis : Fmoc-Lys(Glc,Boc)-OH incorporates glucose via Boc/Glc protection, enabling controlled glycosylation .

- Lipidated Peptides: Derivatives like Fmoc-Lys(decanoyl)-OH enhance membrane permeability, as seen in antimicrobial peptides .

- Drug Conjugates : Fmoc-Lys(tBuO-Ara-Glu...)-OH’s PEG-glutamate side chain improves pharmacokinetics in GLP-1 agonists like Tirzepatide .

Research Findings Highlighting Key Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.